

# 2,4-Dibromo-5-methylpyridine molecular structure and weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2,4-Dibromo-5-methylpyridine**

Cat. No.: **B1631789**

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An In-depth Technical Guide to **2,4-Dibromo-5-methylpyridine**: Molecular Structure, Synthesis, and Applications in Drug Discovery

## Authored by: A Senior Application Scientist Introduction

Substituted pyridines are foundational scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents.<sup>[1][2]</sup> Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. Among the vast array of pyridine derivatives, halogenated pyridines serve as exceptionally versatile intermediates, providing reactive handles for constructing complex molecular architectures. This guide provides a detailed technical overview of **2,4-Dibromo-5-methylpyridine** (CAS No. 79055-50-8), a specific isomer with significant potential as a building block in the synthesis of novel therapeutics.<sup>[3][4]</sup>

This document is tailored for researchers, medicinal chemists, and drug development professionals. It will delve into the compound's core molecular properties, propose a robust synthetic protocol grounded in established chemical principles, predict its spectroscopic signature, and explore its potential applications in modern drug discovery, particularly in leveraging its reactive bromine substituents for cross-coupling reactions.

## Core Molecular Data

**2,4-Dibromo-5-methylpyridine** is a disubstituted pyridine ring containing two bromine atoms and one methyl group. The precise placement of these functionalities dictates its reactivity and potential for further chemical modification.

Property	Value	Source(s)
IUPAC Name	2,4-Dibromo-5-methylpyridine	[5]
CAS Number	79055-50-8	[3][6]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> Br <sub>2</sub> N	[3][6]
Molecular Weight	250.92 g/mol	[3][6]
Canonical SMILES	Cc1cc(Br)cnc1Br	[6]

## Molecular Structure Visualization

The structural arrangement of **2,4-Dibromo-5-methylpyridine** is depicted below. The bromine atoms at positions 2 and 4 are susceptible to distinct chemical transformations, offering a platform for regioselective synthesis.

**Caption:** 2D Structure of **2,4-Dibromo-5-methylpyridine**.

## Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of the 2,4-dibromo-5-methyl isomer is sparse, a reliable protocol can be designed based on well-established methods for the synthesis of 2,4-dibromopyridine.[7] One of the most effective methods involves the treatment of a dihydroxypyridine precursor with a strong brominating agent like phosphorus oxybromide (POBr<sub>3</sub>).

The causality for this choice lies in the ability of POBr<sub>3</sub> to effectively replace hydroxyl groups with bromine atoms on an aromatic ring, a reaction that is particularly efficient for electron-deficient heterocycles like pyridine.

## Proposed Synthetic Protocol: Bromination of 5-Methyl-pyridine-2,4-diol

This protocol describes a plausible and robust method for the laboratory-scale synthesis of **2,4-Dibromo-5-methylpyridine**.

Objective: To synthesize **2,4-Dibromo-5-methylpyridine** via the double bromination of 5-Methyl-pyridine-2,4-diol.

#### Materials:

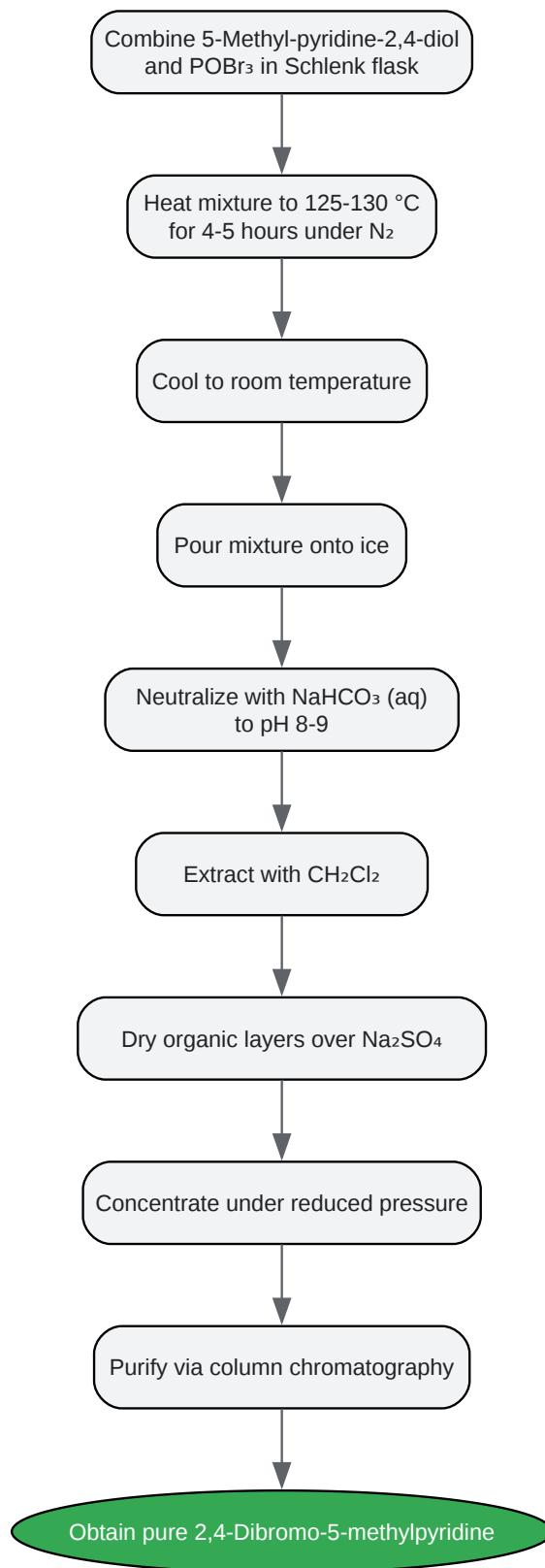
- 5-Methyl-pyridine-2,4-diol (precursor)
- Phosphorus oxybromide ( $\text{POBr}_3$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Schlenk flask and condenser
- Heating mantle
- Ice bath
- Separatory funnel
- Rotary evaporator

#### Procedure:

- Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 5-Methyl-pyridine-2,4-diol (1.0 eq) and phosphorus oxybromide ( $\text{POBr}_3$ ) (3.0-3.5 eq).
- Heating: Equip the flask with a condenser and heat the reaction mixture to 125-130 °C for 4-5 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

- Quenching: After cooling the mixture to room temperature, carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker. This step is highly exothermic and must be performed with caution in a fume hood.
- Neutralization: Slowly neutralize the acidic aqueous mixture by adding saturated sodium bicarbonate solution until the pH reaches ~8-9.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure **2,4-Dibromo-5-methylpyridine**.

## Synthesis Workflow Diagram

[Click to download full resolution via product page](#)**Caption:** Proposed workflow for the synthesis of **2,4-Dibromo-5-methylpyridine**.

# Spectroscopic Characterization

While a published spectrum for **2,4-Dibromo-5-methylpyridine** is not readily available, its key spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum (in CDCl<sub>3</sub>) is expected to be simple, showing three distinct signals:

- Aromatic Protons: Two singlets are predicted for the protons on the pyridine ring. The proton at C6 (adjacent to the nitrogen) would likely appear further downfield (~8.0-8.2 ppm) compared to the proton at C3 (~7.4-7.6 ppm).
- Methyl Protons: A singlet corresponding to the three methyl protons at C5, likely appearing in the range of ~2.3-2.5 ppm.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons bonded to bromine (C2 and C4) will appear at characteristic chemical shifts, typically in the range of 120-145 ppm.

## Mass Spectrometry

Mass spectrometry is a definitive technique for confirming the identity of this compound. The key feature will be the isotopic pattern of the molecular ion peak due to the presence of two bromine atoms. Bromine has two major isotopes, <sup>79</sup>Br and <sup>81</sup>Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit a characteristic triplet of peaks for the molecular ion:

- [M]<sup>+</sup>: Corresponding to the molecule with two <sup>79</sup>Br isotopes.
- [M+2]<sup>+</sup>: Corresponding to the molecule with one <sup>79</sup>Br and one <sup>81</sup>Br isotope. This peak will be approximately twice the intensity of the [M]<sup>+</sup> peak.
- [M+4]<sup>+</sup>: Corresponding to the molecule with two <sup>81</sup>Br isotopes. This peak will be of similar intensity to the [M]<sup>+</sup> peak.

## Applications in Research and Drug Development

**2,4-Dibromo-5-methylpyridine** is a valuable building block for creating diverse molecular libraries for drug screening. The differential reactivity of the bromine atoms at the C2 and C4 positions allows for selective, sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions.[7][12]

## Role as a Scaffold in Medicinal Chemistry

The pyridine nucleus is a well-established pharmacophore found in drugs targeting a wide range of diseases.[1][13] Disubstituted pyridines, in particular, are used to construct molecules with precise three-dimensional arrangements necessary for potent and selective interaction with biological targets.

- Kinase Inhibitors: The 2,4-disubstituted pyridine motif can be used to synthesize kinase inhibitors, a major class of anti-cancer drugs. The pyridine core can act as a hinge-binding element, while the substituents at the 2- and 4-positions can be elaborated to occupy adjacent hydrophobic pockets in the ATP-binding site of a target kinase.[14]
- Antimalarial Agents: A series of 2,4-disubstituted imidazopyridines have been identified as inhibitors of hemozoin formation, a critical process in the malaria parasite *Plasmodium falciparum*.[15] **2,4-Dibromo-5-methylpyridine** could serve as a key starting material for analogues in this class.
- Agrochemicals and Materials Science: Beyond pharmaceuticals, brominated pyridines are used in the synthesis of agrochemicals and advanced materials, such as polymers and dyes, due to their reactivity and stability.[12]

## Reactivity in Cross-Coupling Reactions

The true utility of **2,4-Dibromo-5-methylpyridine** lies in its capacity to undergo selective cross-coupling reactions like the Suzuki, Stille, or Buchwald-Hartwig reactions. Research on 2,4-dibromopyridine has shown that the bromine at the C4 position is generally more reactive towards certain coupling conditions, allowing for a stepwise approach to synthesis.[7] This regioselectivity enables chemists to first introduce a substituent at one position, then modify the second bromine atom in a subsequent step, leading to the efficient construction of complex, unsymmetrically substituted pyridines.

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- To cite this document: BenchChem. [2,4-Dibromo-5-methylpyridine molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1631789#2-4-dibromo-5-methylpyridine-molecular-structure-and-weight>

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